Furan, 2-hexadecyltetrahydro-
Description
Significance of Tetrahydrofuran (B95107) Ring Systems in Organic Chemistry
The tetrahydrofuran scaffold is a recurring structural unit in numerous natural products, including lignans, polyether ionophores, and the large family of annonaceous acetogenins, which exhibit a wide range of biological activities such as antitumor and antimicrobial properties. researchgate.netnih.gov The prevalence of this moiety in medicinally relevant compounds has spurred intense interest and considerable effort in the development of stereoselective methods for its synthesis. researchgate.netnih.gov
In synthetic organic chemistry, the THF ring is a versatile building block. Ring-opening reactions of THF are crucial as they can be used for the stereospecific synthesis of various molecules. acs.org Furthermore, THF's ability to dissolve a wide range of nonpolar and polar compounds, and to form strong complexes with metal ions like Li⁺ and Mg²⁺, makes it an indispensable solvent for numerous reactions, including hydroborations and those involving Grignard and organolithium reagents. wikipedia.orgquora.com The synthesis of substituted tetrahydrofurans is a major focus, with numerous strategies developed, such as intramolecular SN2 reactions, additions of alcohols to epoxides, and various cyclization-functionalization domino reactions. nih.govresearchgate.net
Academic Research Context for Furan (B31954), 2-hexadecyltetrahydro- and Analogous Structures
Furan, 2-hexadecyltetrahydro-, also known as 2-hexadecyloxolane, belongs to the class of 2-alkyl-substituted tetrahydrofurans. Research into long-chain alkyl derivatives of cyclic compounds is often driven by their presence in natural systems or their potential applications in materials science and medicinal chemistry. nih.gov For instance, long-chain alkyl derivatives of nucleoside analogues have been studied for their self-assembly properties, forming nanoparticles through hydrophobic interactions of the alkyl chains. nih.gov
While specific, in-depth research focused exclusively on Furan, 2-hexadecyltetrahydro- is not abundant in publicly accessible literature, the study of analogous structures provides significant context. The synthesis of 2-alkyl-1,4-butanediols, which can be cyclized to the corresponding 3-alkyltetrahydrofurans, is of interest for producing polyether glycols used in polyurethane elastomers. googleapis.com The synthesis of long-chain alkyl ethers, including those with cyclic ether moieties, is being explored using biomass-derived alcohols and heterogeneous acid catalysts, aiming to create value-added chemicals and potential biofuels. researchgate.net The presence of a long, saturated C16 alkyl chain (hexadecyl group) in Furan, 2-hexadecyltetrahydro- suggests it may be investigated as a lipid-like molecule, a biomarker, a surfactant, or a component in the synthesis of more complex structures where lipophilicity is a desired characteristic.
Overview of Current Research Trajectories and Gaps
Current research involving tetrahydrofuran derivatives is vibrant and multifaceted. Key trajectories include the development of novel, highly efficient, and stereoselective synthetic methods to access complex substituted tetrahydrofurans. nih.govacs.org There is a significant focus on "green" chemistry approaches, utilizing renewable resources like biomass to produce furan-based platform chemicals, which can then be converted to THF and its derivatives. wikipedia.orgresearchgate.net For example, furfural (B47365), derived from agricultural byproducts, can be hydrogenated to furfuryl alcohol and subsequently to tetrahydrofurfuryl alcohol, a direct precursor to various THF-based compounds. researchgate.netwikipedia.org
Another major research avenue is the application of THF-containing molecules in medicinal chemistry and drug discovery, leveraging the diverse biological activities observed in natural products containing this ring system. researchgate.netnih.govmdpi.com The synthesis of analogues of natural products like calyxolane highlights the importance of developing straightforward routes to these complex structures. acs.org
A notable gap in the current research landscape appears to be the detailed characterization and application-specific investigation of simple, long-chain mono-alkylated tetrahydrofurans like Furan, 2-hexadecyltetrahydro-. While the synthesis and properties of the core THF ring and more complex poly-substituted derivatives are well-documented, individual long-chain analogues often remain in the background as intermediates or components of broader studies. Future research could focus on the specific physical properties (e.g., surface activity, phase behavior) imparted by the long alkyl chain and explore potential applications in areas like polymer additives, specialized lubricants, or as non-polar carriers in formulation chemistry.
Physicochemical Properties of Furan, 2-hexadecyltetrahydro-
| Property | Value |
| Molecular Formula | C₂₀H₄₀O |
| Molecular Weight | 296.53 g/mol |
| IUPAC Name | 2-hexadecyloxolane |
| Synonyms | 2-Hexadecyl-tetrahydrofuran |
| CAS Number | 56056-55-2 |
Note: Data is compiled from common chemical databases. Experimental values may vary.
Structure
2D Structure
3D Structure
Properties
CAS No. |
106789-24-6 |
|---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-hexadecyloxolane |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21-20/h20H,2-19H2,1H3 |
InChI Key |
DHJJOPRVQLGFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCCO1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Tetrahydro 2 Hexadecylfuran
Functionalization Reactions of the Hexadecyl Side Chain
The hexadecyl side chain of tetrahydro-2-hexadecylfuran, being a long-chain alkane, is relatively inert. However, it can be functionalized through several methods, primarily involving free-radical reactions.
One of the most common methods for functionalizing an alkane chain is free-radical halogenation . acs.orgacs.org This process typically involves the use of a halogen (such as Cl₂ or Br₂) and an initiator, which can be UV light or a chemical radical initiator. acs.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. acs.orgacs.org The selectivity of halogenation depends on the halogen used; bromination is generally more selective than chlorination, favoring the substitution of hydrogens on secondary and tertiary carbons due to the greater stability of the corresponding radical intermediates. core.ac.uk Given the structure of tetrahydro-2-hexadecylfuran, the hexadecyl chain offers numerous secondary carbons that are potential sites for halogenation.
Another potential functionalization is oxidation . While the ether linkage in the THF ring is susceptible to oxidation, leading to peroxides, the alkyl chain can also be oxidized under specific conditions. mdpi.com However, achieving selective oxidation at a specific position on the long alkyl chain without affecting the THF ring can be challenging.
The introduction of functional groups can also be achieved through post-polymerization modification techniques applied to similar structures, which could be adapted for this molecule. uobasrah.edu.iq For instance, if a bromo-functionalized derivative is obtained, it can be converted to other functionalities like amines, thiols, or carboxylic acids through nucleophilic substitution reactions. uobasrah.edu.iq
| Reaction Type | Reagents and Conditions | Expected Products |
| Free-Radical Bromination | Br₂, UV light or heat | Mixture of brominated hexadecyl chains |
| Nucleophilic Substitution | NaCN, DMF | Cyanated hexadecyl chain |
| Nucleophilic Substitution | NaSH, ethanol | Thiolated hexadecyl chain |
This table presents plausible reactions based on general principles of alkane and alkyl halide chemistry.
Ring-Opening and Ring-Expansion Reactions of the Tetrahydrofuran (B95107) Core
The tetrahydrofuran ring, a cyclic ether, can undergo ring-opening reactions under various conditions, typically involving acidic catalysts. researchgate.net Strong acids like sulfuric acid in the presence of acetic anhydride (B1165640) can cleave the ether linkage, leading to the formation of a diacetoxyalkane. researchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the acetate (B1210297) ion. For tetrahydro-2-hexadecylfuran, this would result in the opening of the THF ring to yield a long-chain diol derivative.
Lewis acids are also effective in catalyzing the ring-opening of THF derivatives. mdpi.com For instance, ferrocenium (B1229745) tetrafluoroborate (B81430) has been used to catalyze the dehydrative cyclization of diols to form substituted tetrahydrofurans, and similar Lewis acids could potentially catalyze the reverse, ring-opening reaction. mdpi.com
Ring-expansion reactions of tetrahydrofuran derivatives are also known. rsc.org Photochemical methods can be employed to achieve ring expansion of oxetanes to tetrahydrofurans, suggesting that similar principles might be applicable to expand the THF ring itself, although this is less common. rsc.org Another approach involves the reaction of epoxides and oxetanes with ylides to achieve ring expansion, a method that could potentially be adapted for substituted tetrahydrofurans. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Expected Products |
| Acid-Catalyzed Ring Opening | H₂SO₄, Acetic Anhydride | 1,4-Diacetoxy-eicosane |
| Lewis Acid-Catalyzed Ring Opening | TMSOTf | Ring-opened silylated amino alcohol (if N is present) |
This table outlines potential ring-opening reactions based on the known chemistry of tetrahydrofuran and its derivatives. researchgate.netacs.org
Formation of Polycyclic Systems Incorporating the Tetrahydrofuran Moiety
The tetrahydrofuran motif is a common structural unit in many polycyclic natural products, particularly polyether antibiotics. researchgate.net The synthesis of such complex molecules often involves the stereoselective formation of the THF ring as a key step. researchgate.net However, using a pre-formed THF derivative like tetrahydro-2-hexadecylfuran to construct a polycyclic system is also a plausible synthetic strategy.
One approach could involve the functionalization of the hexadecyl side chain, followed by an intramolecular cyclization reaction that forms a new ring fused to the existing THF ring. For example, if the side chain is functionalized with a terminal alkene and a hydroxyl group at an appropriate position, an intramolecular hydroalkoxylation could lead to the formation of a second fused ether ring.
Another strategy could involve cycloaddition reactions. While the saturated THF ring itself is not a typical diene or dienophile, functionalization of the ring or the side chain could introduce reactive groups. For instance, the introduction of a double bond in the THF ring (forming a dihydrofuran) would allow it to participate in Diels-Alder reactions, leading to the formation of bicyclic systems. researchgate.net
The synthesis of fused polycyclic ethers often relies on cascade reactions, where a series of cyclizations occur to build the polyether backbone. core.ac.uk While these are typically used to form the THF rings themselves, a suitably functionalized tetrahydro-2-hexadecylfuran could potentially act as a starting point for a cascade that builds additional rings onto the structure.
Applications of Tetrahydro 2 Hexadecylfuran in Industrial Chemistry and Materials Science
Utilization as a Chemical Intermediate in Fine Chemical Synthesis
The primary documented application of 2-hexadecyltetrahydrofuran is as a chemical intermediate, a foundational building block for the creation of more complex molecules. Its synthesis has been described in scientific literature, highlighting its availability for further chemical transformations.
One of the key methods for synthesizing 2-hexadecyltetrahydrofuran involves the hydrogenation of its unsaturated precursor, 2-(hexadecyl)furan. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst, a standard and efficient method for the saturation of furan (B31954) rings. ucr.edu The process converts the aromatic furan ring into a stable, saturated tetrahydrofuran (B95107) ring, yielding 2-hexadecyltetrahydrofuran as the final product. ucr.edu
The synthesis of this compound underscores its role as an intermediate. Once formed, the tetrahydrofuran ring, with its ether linkage, can potentially undergo ring-opening reactions under specific acidic conditions to yield linear di-functionalized alkanes. Furthermore, the long hexadecyl chain can be a point of further chemical modification. The availability of this compound through established synthetic routes makes it a viable starting material for the production of other specialty chemicals.
Table 1: Synthesis of 2-Hexadecyltetrahydrofuran
| Precursor | Catalyst | Product |
|---|
Detailed research findings from a study on avocadofurans and their tetrahydrofuran analogues provide spectroscopic data for 2-hexadecyltetrahydrofuran, confirming its successful synthesis and purity. ucr.edu This analytical data is crucial for its use as a reliable chemical intermediate in quality-controlled industrial processes.
Role in the Development of Specialty Solvents
While specific industrial use of 2-hexadecyltetrahydrofuran as a specialty solvent is not widely documented, its molecular structure suggests potential in this area. The molecule possesses both a polar tetrahydrofuran head and a long, nonpolar hexadecyl tail. This amphiphilic nature could make it an interesting candidate for a specialty solvent or co-solvent in specific applications.
The tetrahydrofuran portion of the molecule is a well-known polar aprotic solvent capable of dissolving a range of polar and nonpolar compounds. biologists.com The long C16 alkyl chain, on the other hand, imparts significant hydrophobic (lipophilic) character. This dual nature could allow it to solubilize nonpolar substances in more polar solvent systems or to act as a phase-transfer catalyst in certain reactions. Its high boiling point, a consequence of its relatively large molecular weight, might also be advantageous in high-temperature applications.
Potential as a Component in Polymer Science
In the realm of polymer science, the potential for 2-hexadecyltetrahydrofuran remains largely exploratory. However, its structure suggests a few hypothetical applications. The tetrahydrofuran ring is a precursor to poly(tetramethylene ether) glycol (PTMEG), a polymer widely used in the production of spandex and other polyurethanes. While the polymerization of substituted tetrahydrofurans is more complex, the possibility of incorporating long-chain alkyl-substituted units like 2-hexadecyltetrahydrofuran into polymer backbones could be a route to novel materials with unique properties.
The incorporation of the hexadecyl chain could introduce side-chain crystallization, potentially leading to thermoplastic elastomers with interesting thermal and mechanical properties. Furthermore, it could be explored as a plasticizer for certain polymers, where its long alkyl chain could enhance flexibility and processability.
Exploration in Surfactant and Emulsifier Formulations
The inherent amphiphilic character of 2-hexadecyltetrahydrofuran, with its polar cyclic ether head and long nonpolar alkyl tail, strongly suggests its potential for exploration in the field of surfactants and emulsifiers. This molecular architecture is the hallmark of surfactant molecules, which are essential in a vast array of industrial and consumer products for mixing immiscible liquids, such as oil and water.
While specific studies on the surfactant properties of 2-hexadecyltetrahydrofuran are limited, the behavior of similar long-chain alkyl-substituted cyclic ethers supports this potential application. The tetrahydrofuran head group would be expected to have an affinity for polar phases, while the hexadecyl tail would readily associate with nonpolar phases. This could enable the formation of stable emulsions, foams, and micelles. Further research would be needed to determine its critical micelle concentration (CMC) and its effectiveness in reducing surface and interfacial tension.
Applications in Flavor and Fragrance Chemistry (as a derivative class)
The broader class of tetrahydrofuran derivatives has established applications in the flavor and fragrance industry. Current time information in Bangalore, IN. These compounds are often valued for their unique and pleasant organoleptic properties. For instance, certain tetrahydrofuran derivatives are known to impart fresh and sweet fragrance notes. Current time information in Bangalore, IN.
While 2-hexadecyltetrahydrofuran itself is not typically cited as a primary fragrance component, likely due to its high molecular weight and expected low volatility, its structural motif is relevant. The synthesis of various alkyl-substituted tetrahydrofurans is a subject of interest in the creation of new fragrance molecules. Current time information in Bangalore, IN. The study of how the length and substitution of the alkyl chain on the tetrahydrofuran ring influence odor profile is an active area of research in fragrance chemistry. Therefore, while not a direct application, the chemistry of compounds like 2-hexadecyltetrahydrofuran is pertinent to the development of novel fragrance ingredients.
Environmental Fate and Transformation of Tetrahydrofuran Derivatives
Atmospheric Degradation Mechanisms
Once released into the atmosphere, organic compounds are subject to various degradation processes. The primary atmospheric sink for many volatile organic compounds (VOCs) is reaction with photochemically generated radicals. researchgate.net
The gas-phase reaction with the hydroxyl radical (•OH) is the most significant atmospheric removal pathway for many organic compounds, including ethers. researchgate.netresearchgate.net The rate of this reaction determines the atmospheric lifetime of the compound. For tetrahydrofuran (B95107), the rate constant for its reaction with •OH radicals has been determined. nih.gov The reaction proceeds via H-atom abstraction from the C-H bonds of the ring.
For Furan (B31954), 2-hexadecyltetrahydro-, the presence of the long C16 alkyl chain provides numerous additional sites for •OH radical attack. Generally, the rate constant for the reaction of •OH with alkanes increases with the size of the alkane due to the greater number of C-H bonds. researchgate.net Therefore, it is expected that Furan, 2-hexadecyltetrahydro- will have a significantly faster reaction rate with •OH radicals compared to unsubstituted tetrahydrofuran. This would lead to a shorter atmospheric lifetime. The abstraction of a hydrogen atom from the tetrahydrofuran ring or the hexadecyl chain would lead to the formation of an alkyl radical, which would then undergo further reactions with atmospheric oxygen to form peroxy radicals, initiating a cascade of reactions leading to the formation of various oxygenated products. researchgate.net
Table 1: Estimated Atmospheric Lifetime of Tetrahydrofuran Derivatives
| Compound | Assumed OH Reaction Rate Constant (cm³/molecule·s) | Estimated Atmospheric Lifetime | Basis for Estimation |
|---|---|---|---|
| Tetrahydrofuran | ~1.5 x 10⁻¹¹ | ~1-2 days | Based on reported experimental data. nih.gov |
| Furan, 2-hexadecyltetrahydro- | Significantly > 1.5 x 10⁻¹¹ | < 1 day | Inferred from the increased number of C-H bonds available for abstraction on the long alkyl chain. researchgate.net |
Note: The data for Furan, 2-hexadecyltetrahydro- is an estimation based on structure-activity relationships and has not been experimentally determined.
Ozonolysis: Ozonolysis is a significant degradation pathway for compounds containing carbon-carbon double or triple bonds. cdnsciencepub.comnih.gov Since Furan, 2-hexadecyltetrahydro- is a saturated compound, meaning it lacks C=C or C≡C bonds, direct ozonolysis is not expected to be a significant atmospheric degradation mechanism. nih.gov While ozone can react with other functional groups, its reaction with saturated ethers is generally considered to be very slow and not environmentally relevant compared to the reaction with hydroxyl radicals. msu.eduresearchgate.net
Nitrate (B79036) Radical Interactions: During the nighttime, when photolysis of NO₂ ceases and hydroxyl radical concentrations are low, the nitrate radical (•NO₃) can become an important oxidant for some organic molecules. cdnsciencepub.comnih.gov The reactivity of •NO₃ with organic compounds varies greatly depending on the compound's structure. Reactions are generally faster for unsaturated compounds and compounds containing electron-rich moieties. For saturated ethers, the reaction with •NO₃ proceeds via H-atom abstraction, similar to the reaction with •OH radicals. However, the rate constants for these reactions are typically much lower than those for •OH radicals. cdnsciencepub.com While specific data for Furan, 2-hexadecyltetrahydro- is unavailable, studies on other saturated organic compounds suggest that its reaction with nitrate radicals would be a minor atmospheric loss process compared to its reaction with hydroxyl radicals. cdnsciencepub.comresearchgate.net
Terrestrial Environmental Dynamics
The environmental fate of Furan, 2-hexadecyltetrahydro-, a complex heterocyclic organic compound, in the terrestrial environment is governed by a combination of microbial processes and its physicochemical interactions with soil components. Its structure, featuring a saturated furan ring (tetrahydrofuran) and a long C16 alkyl chain (hexadecyl), dictates its behavior and persistence in soil ecosystems.
Microbial Degradation in Soil
Microorganisms, including various bacteria and fungi, possess the enzymatic machinery to degrade a wide array of hydrocarbons. researchgate.net The hexadecyl chain of Furan, 2-hexadecyltetrahydro- is essentially a long-chain alkane. The microbial degradation of such alkanes is a well-documented process. researchgate.netaloki.hu Aerobic degradation typically initiates with the oxidation of a terminal methyl group, catalyzed by monooxygenase enzymes, to form a primary alcohol. researchgate.net This is subsequently oxidized to an aldehyde and then to a fatty acid, which can then enter the β-oxidation pathway to be completely mineralized to carbon dioxide and water. researchgate.net Several bacterial genera, such as Nocardia, Gordonia, Pseudomonas, and Bacillus, have been identified as potent degraders of medium to long-chain alkanes in soil environments. researchgate.netscispace.comsbmicrobiologia.org.br The efficiency of this degradation can be influenced by soil characteristics, with different bacterial strains exhibiting selectivity for alkanes of varying lengths and optimal performance under specific soil textures and physicochemical conditions. researchgate.netscispace.com
The tetrahydrofuran ring presents a different metabolic challenge. Cyclic ethers are known for their relative resistance to microbial attack compared to their linear counterparts. nih.govasm.org However, a number of microorganisms have been isolated that can utilize cyclic ethers like tetrahydrofuran and 1,4-dioxane (B91453) as a sole carbon and energy source. nih.govnih.goverwiki.net For instance, a fungal strain identified as Cordyceps sinensis has been shown to degrade 1,4-dioxane and other cyclic ethers. nih.govoup.com The degradation pathway often involves an initial hydroxylation of a carbon atom adjacent to the ether linkage, forming a hemiacetal. nih.govoup.com This is followed by further oxidation steps. Some Rhodococcus strains are also known to degrade tetrahydrofuran. nih.gov It is plausible that a similar enzymatic attack could initiate the breakdown of the tetrahydrofuran ring in Furan, 2-hexadecyltetrahydro-.
The presence of both a long alkyl chain and a cyclic ether ring suggests that the complete degradation of Furan, 2-hexadecyltetrahydro- may require the synergistic action of a microbial consortium, where different species contribute the specific enzymes needed to break down each part of the molecule. sbmicrobiologia.org.br
Mobility and Sorption in Soil Matrices
The mobility of Furan, 2-hexadecyltetrahydro- in soil is expected to be very low due to its structural characteristics. The long hexadecyl chain imparts a high degree of hydrophobicity (low water solubility) and lipophilicity to the molecule. aloki.huepa.gov Hydrophobic organic compounds (HOCs) like this have a strong tendency to sorb to soil organic matter (SOM). nih.govacs.orgmit.edu
Sorption is a key process that controls the fate and transport of organic pollutants in the subsurface. acs.org For non-polar compounds like Furan, 2-hexadecyltetrahydro-, the primary sorption mechanism is partitioning into the SOM. acs.orgresearchgate.net The extent of this partitioning is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Due to its long alkyl chain, Furan, 2-hexadecyltetrahydro- is expected to have a very high octanol-water partition coefficient (Kow) and consequently a high Koc value. epa.gov For comparison, long-chain alkanes such as eicosane (B133393) (C20) and tricosane (B166399) (C23) are considered immobile in soil due to their high Koc values. nih.govnih.gov This strong sorption to soil particles significantly reduces its concentration in the soil pore water, thereby limiting its potential for leaching into groundwater. epa.gov
The Freundlich isotherm is a commonly used model to describe the sorption of HOCs to heterogeneous materials like soil. researchgate.net The sorption process can be complex, involving not only partitioning into the "soft" carbon of humic substances but also potential interactions with "hard" carbon domains within the soil matrix, leading to non-linear sorption behavior. researchgate.net The mobility of the compound can also be influenced by soil properties such as texture (clay content) and cation exchange capacity, although for highly hydrophobic compounds, the organic carbon content is the dominant factor. nih.gov
Table 1: Estimated Physicochemical Properties and Mobility Potential of Furan, 2-hexadecyltetrahydro-
| Property | Estimated Value/Class | Implication for Soil Mobility |
| Water Solubility | Very Low researchgate.net | Low potential for transport in soil water |
| Octanol-Water Partition Coefficient (Kow) | Very High | Strong tendency to partition into organic matter |
| Organic Carbon-Water Partition Coefficient (Koc) | Very High epa.gov | Immobile in soil nih.govnih.gov |
| Vapor Pressure | Low | Low potential for volatilization from soil |
This table is based on inferred properties from structurally similar long-chain alkanes and hydrophobic compounds.
Bioaccumulation and Biomagnification Potential in Ecological Food Webs
The potential for Furan, 2-hexadecyltetrahydro- to bioaccumulate and biomagnify in food webs is a significant environmental concern, driven by its predicted physicochemical properties.
Bioaccumulation is the process by which a chemical is taken up by an organism from its environment, leading to a concentration in the organism that is greater than in the surrounding medium. up.pt For hydrophobic, lipophilic ("fat-loving") compounds like Furan, 2-hexadecyltetrahydro-, the primary route of bioaccumulation in terrestrial and aquatic organisms is through partitioning into fatty tissues. up.ptagr.hrwikipedia.org The high lipophilicity, inferred from its long alkyl chain, suggests a strong affinity for the lipid-rich tissues of organisms. agr.hr Chemicals with a high Kow tend to have a high bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water. agr.hr Studies on other long-chain hydrocarbons and chlorinated paraffins have demonstrated their potential to accumulate in various organisms. kau.edu.sanih.govnih.gov
Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. wikipedia.org For a chemical to biomagnify, it must be persistent, bioaccumulative, and not easily metabolized or excreted by the organism. wikipedia.org The structural characteristics of Furan, 2-hexadecyltetrahydro- suggest it may meet these criteria. Its expected resistance to rapid degradation contributes to its persistence. Its high lipophilicity drives bioaccumulation. If it is not readily metabolized and eliminated, it can be transferred up the food chain as predators consume prey containing the compound in their fatty tissues. nih.govresearchgate.net
The potential for biomagnification is often linked to the log Kow of a compound. While the relationship is complex, compounds with a log Kow in the range of 5 to 7 are often cited as having a high potential for biomagnification in aquatic food webs. nih.govresearchgate.net Given its C16 alkyl chain, Furan, 2-hexadecyltetrahydro- is likely to fall within or exceed this range.
Table 2: Factors Influencing the Bioaccumulation and Biomagnification of Furan, 2-hexadecyltetrahydro-
| Factor | Characteristic of Furan, 2-hexadecyltetrahydro- | Influence on Bioaccumulation/Biomagnification |
| Lipophilicity (Fat Solubility) | High (inferred from structure) | High potential for storage in fatty tissues, driving bioaccumulation. up.ptagr.hr |
| Persistence | Likely to be moderately to highly persistent due to the stable tetrahydrofuran ring and long alkyl chain. | Increased residence time in the environment allows for greater uptake by organisms. wikipedia.org |
| Metabolism Rate | Likely to be slow, as both long-chain alkanes and cyclic ethers can be recalcitrant to rapid breakdown. | Low rates of metabolism and excretion lead to retention in the body and facilitate transfer up the food chain. wikipedia.org |
| Trophic Transfer | High potential due to accumulation in the tissues of prey organisms. | Leads to increasing concentrations at higher trophic levels (biomagnification). nih.govresearchgate.net |
It is important to note that while these principles provide a strong indication of the likely environmental behavior of Furan, 2-hexadecyltetrahydro-, empirical data from specific studies on this compound would be necessary for a definitive assessment.
Advanced Analytical Methodologies for Characterization of Tetrahydro 2 Hexadecylfuran
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Raman, Mass Spectrometry)
Spectroscopic methods are indispensable for determining the molecular structure of tetrahydro-2-hexadecylfuran by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For tetrahydro-2-hexadecylfuran, ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydrofuran (B95107) ring, shifted by the presence of the long alkyl chain. The protons on the carbon adjacent to the oxygen (C2 and C5) would appear at a distinct chemical shift. The long hexadecyl chain would produce a large, overlapping signal cluster in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in a unique chemical environment. The carbons of the tetrahydrofuran ring would have characteristic chemical shifts, and the 16 carbons of the hexadecyl chain would also be resolved, although some overlap in the middle of the chain is expected.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the C-C backbone vibrations of the alkyl chain and the ring structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure from fragmentation patterns. For 2-alkyl-substituted tetrahydrofurans, electron ionization (EI) mass spectrometry typically results in characteristic fragmentation. A significant peak is often observed at m/z 71, which corresponds to the loss of the alkyl chain and the formation of a stable C₄H₇O⁺ fragment. nih.gov The molecular ion peak (M⁺) for tetrahydro-2-hexadecylfuran (C₂₀H₄₀O) would be expected at m/z 296.4. The fragmentation pattern would also likely show a series of losses of CₙH₂ₙ+₁ fragments from the alkyl chain. chemguide.co.ukwhitman.eduwikipedia.org
Table 1: Predicted and Analogous Spectroscopic Data for Tetrahydro-2-hexadecylfuran and Related Compounds
| Technique | Feature | Predicted/Analogous Value for Tetrahydro-2-hexadecylfuran | Reference Compound |
| ¹³C NMR | Chemical Shift (C-O) | ~68-78 ppm | Tetrahydrofuran researchgate.net |
| IR | C-O-C Stretch | ~1050-1150 cm⁻¹ | 2-Methyltetrahydrofuran udayton.edu |
| MS (EI) | Key Fragment | m/z 71 (C₄H₇O⁺) | 2-Alkyl-tetrahydrofurans nih.gov |
| MS (EI) | Molecular Ion (M⁺) | m/z 296 | Calculated |
Chromatographic Separation and Purity Analysis (e.g., GC, HPLC)
Chromatographic techniques are essential for separating tetrahydro-2-hexadecylfuran from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Given its volatility, gas chromatography is a suitable method for the analysis of tetrahydro-2-hexadecylfuran. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be appropriate. The retention time would be relatively long due to the high boiling point imparted by the hexadecyl chain. The purity can be determined by the relative area of the main peak in the chromatogram. nih.govresearchgate.netsylzyhg.com A flame ionization detector (FID) would provide a robust and sensitive means of detection.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography offers an alternative for purity analysis, particularly if the compound is part of a complex mixture with non-volatile components. Due to the non-polar nature of the molecule, reversed-phase HPLC would be the method of choice. libretexts.org
Stationary Phase: A C18 or C8 bonded silica column would provide good retention. thermofisher.com
Mobile Phase: A mixture of organic solvents like acetonitrile or methanol with water would be used as the mobile phase. Given the very low polarity of the compound, a high percentage of the organic solvent would be required for elution. hplc.eunih.gov
Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be suitable since the molecule lacks a strong UV chromophore.
Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography)
For compounds that can be obtained in a crystalline form, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique can determine bond lengths, bond angles, and the conformation of the tetrahydrofuran ring and the long alkyl chain. nih.gov
The process involves growing a single, high-quality crystal of tetrahydro-2-hexadecylfuran and exposing it to a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic structure can be modeled. nih.gov While no specific crystal structure for tetrahydro-2-hexadecylfuran has been reported in the crystallographic databases, this technique remains the gold standard for unambiguous solid-state structure determination of furan (B31954) derivatives and other organic molecules. dntb.gov.uaresearchgate.net
Coupled Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
To achieve a more comprehensive analysis, chromatographic and spectroscopic techniques are often coupled.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer. This allows for the mass spectrum of each component in a mixture to be obtained. For a purified sample of tetrahydro-2-hexadecylfuran, GC-MS would confirm the identity of the peak by matching its mass spectrum with known fragmentation patterns of 2-alkyl-tetrahydrofurans. thepharmajournal.comrestek.comnih.gov This is particularly useful for distinguishing it from potential isomers or impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful coupled technique that is particularly useful for less volatile or thermally labile compounds. nih.gov For tetrahydro-2-hexadecylfuran, an LC-MS system would typically employ an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source to generate ions before they enter the mass analyzer. This would allow for the determination of the molecular weight of the compound eluting from the HPLC column. researchgate.net
Table 2: Summary of Analytical Methodologies and Their Applications
| Methodology | Application | Expected Outcome for Tetrahydro-2-hexadecylfuran |
| NMR Spectroscopy | Structural Elucidation | Definitive map of the carbon-hydrogen framework. |
| IR & Raman Spectroscopy | Functional Group Identification | Confirmation of C-H and C-O-C bonds. |
| Mass Spectrometry | Molecular Weight & Structure | Determination of molecular weight and characteristic fragmentation pattern. |
| Gas Chromatography | Separation & Purity | Assessment of purity based on retention time and peak area. |
| HPLC | Separation & Purity | Alternative method for purity analysis, especially in complex mixtures. |
| X-ray Crystallography | Solid-State Structure | Precise 3D atomic arrangement (if crystalline). |
| GC-MS | Confirmatory Analysis | Unambiguous identification of the compound in a mixture. |
| LC-MS | Confirmatory Analysis | Molecular weight confirmation for HPLC-separated peaks. |
Computational and Theoretical Chemistry Studies on Tetrahydro 2 Hexadecylfuran
Quantum Mechanical Calculations for Electronic Structure and Molecular Properties
Quantum mechanics (QM) forms the bedrock of our understanding of molecular structure and properties. ebsco.com By solving approximations of the Schrödinger equation for a given molecule, QM methods can elucidate its electronic distribution and predict a wide range of physical and chemical characteristics. jocpr.comwikipedia.org Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this domain, offering a balance between computational cost and accuracy. mdpi.commdpi.com DFT, in particular, is widely used for its ability to handle electron correlation efficiently, making it suitable for drug-sized molecules. mdpi.com These calculations provide access to fundamental molecular properties, such as equilibrium geometries, electronic energies, charge distributions, and spectroscopic features. jocpr.comjstar-research.com
For tetrahydro-2-hexadecylfuran, QM calculations would be instrumental in understanding how the long, nonpolar hexadecyl chain influences the electronic properties of the polar tetrahydrofuran (B95107) (THF) ring. Key areas of investigation would include:
Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms.
Electronic Properties: Calculating the dipole moment, which would be primarily dictated by the ether group in the THF ring, and the molecular polarizability, which would be significantly influenced by the large, electron-rich hexadecyl chain.
Orbital Energies: Identifying the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity.
These theoretical calculations provide a foundational, quantum-level description of the molecule's intrinsic properties. wisdomlib.org
Table 1: Hypothetical Molecular Properties of Tetrahydro-2-hexadecylfuran Calculated via DFT
| Property | Hypothetical Value | Unit | Significance |
| Ground State Energy | -958.76 | Hartree | Indicates the total electronic energy and stability of the molecule. |
| Dipole Moment | 1.85 | Debye | Quantifies the polarity, arising mainly from the C-O-C bonds in the THF ring. |
| Polarizability (isotropic) | 45.2 | ų | Measures the deformability of the electron cloud; significantly contributed by the long alkyl chain. |
| HOMO Energy | -6.5 | eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | 2.1 | eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.6 | eV | A large gap suggests high kinetic stability and low chemical reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement and interactions of atoms and molecules over time. biomedgrid.com MD simulations model a system as a collection of particles interacting through classical mechanics, providing a "movie" of molecular motion. frontiersin.org This technique is invaluable for exploring the conformational landscape of flexible molecules, understanding solvent effects, and analyzing intermolecular interactions. tandfonline.comcresset-group.com
In the case of tetrahydro-2-hexadecylfuran, the molecule possesses significant flexibility due to the long alkyl chain and the pseudorotation of the THF ring. An MD simulation would be essential to:
Explore Conformational Space: The hexadecyl chain can adopt numerous conformations, from fully extended to folded or coiled structures. MD simulations can sample these different states and determine their relative populations. nih.govoup.com
Analyze Ring Pucker: The five-membered THF ring is not planar and undergoes rapid puckering. MD can track these conformational changes between envelope and twist forms.
Simulate Intermolecular Interactions: In a condensed phase (e.g., as a liquid or in a solution), MD can model how multiple molecules of tetrahydro-2-hexadecylfuran interact with each other or with solvent molecules. These interactions would likely be dominated by van der Waals forces between the long alkyl chains.
By analyzing the simulation trajectory, researchers can identify the most probable conformations and understand the dynamic nature of the molecule, which is crucial for predicting its macroscopic properties and biological function. mdpi.comacs.org
Table 2: Hypothetical Major Conformational States of Tetrahydro-2-hexadecylfuran from MD Simulation in a Nonpolar Solvent
| Conformer ID | Description | Population (%) | Key Dihedral Angles (Hypothetical) |
| C1 | Extended Chain | 65% | C1-C2-C3-C4 ≈ 180°, C5-C6-C7-C8 ≈ 180° |
| C2 | Single Gauche Kink | 20% | C4-C5-C6-C7 ≈ 60° |
| C3 | Hairpin Fold | 10% | Chain folds back upon itself |
| C4 | Coiled/Globular | 5% | Multiple gauche interactions leading to a compact form |
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry offers powerful methods to predict the reactivity of a molecule and to map out the potential pathways of a chemical reaction. nih.govescholarship.org By calculating the potential energy surface, researchers can identify transition states—the high-energy points between reactants and products—and determine the activation energy required for a reaction to occur. acs.orgnumberanalytics.com This allows for the a priori prediction of reaction outcomes and mechanisms, guiding experimental work. cecam.orgresearchgate.netacs.org
For tetrahydro-2-hexadecylfuran, theoretical studies could predict its stability and likely degradation pathways. Potential reactions for investigation include:
Oxidation: The ether linkage in the THF ring and the C-H bonds along the alkyl chain are susceptible to oxidation. Computational models could identify the most likely sites of initial attack by an oxidizing agent (e.g., a radical or peroxide).
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen can be protonated, initiating a ring-opening reaction. Theoretical calculations could model this pathway and determine its energetic feasibility.
Pyrolysis: At high temperatures, the molecule could undergo fragmentation. Computational methods can predict the weakest bonds and the most likely fragmentation patterns.
These predictions are crucial for understanding the molecule's stability under various conditions and for designing synthetic routes. rsc.org
Table 3: Hypothetical Activation Energies for Potential Reactions of Tetrahydro-2-hexadecylfuran
| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) | Implication |
| H-abstraction at α-carbon | Radical attack on the carbon adjacent to the ether oxygen. | 12.5 | A likely initiation step for oxidative degradation. |
| H-abstraction from alkyl chain | Radical attack on a secondary carbon of the hexadecyl chain. | 15.0 | Less favored than attack at the α-carbon but still a possible degradation route. |
| Acid-catalyzed ring opening | Protonation of the ether oxygen followed by nucleophilic attack. | 25.0 | Reaction is likely to occur only under strong acidic conditions. |
In Silico Design and Screening of Novel Tetrahydrofuran-based Compounds
In silico drug design leverages computational power to discover and optimize new therapeutic agents. microbenotes.comwjpmr.com A key technique is virtual screening, where large digital libraries of chemical compounds are computationally tested for their potential to bind to a biological target. nih.govwikipedia.orgwuxibiology.comnih.gov This process can dramatically accelerate the initial stages of drug discovery by prioritizing which molecules to synthesize and test in the lab. nih.govvipergen.com
While tetrahydro-2-hexadecylfuran itself is not a drug, its THF scaffold is present in many biologically active molecules. One could use it as a starting point for in silico design. For instance, researchers could:
Build a Combinatorial Library: Create a virtual library of compounds by computationally adding various functional groups to the tetrahydro-2-hexadecylfuran scaffold.
Screen for Activity: If a biological target is known, this virtual library could be screened using molecular docking to predict which derivatives have the highest binding affinity. microbenotes.com
Predict Physicochemical Properties: For the most promising virtual hits, computational tools can predict properties like solubility, lipophilicity (LogP), and potential toxicity (ADME-Tox), helping to select the best candidates for synthesis. globalresearchonline.net
This approach allows for the rational design of new molecules with desired properties, guided by theoretical predictions. nih.gov
Table 4: Hypothetical Properties of Novel Designed Derivatives based on a Tetrahydro-2-hexadecylfuran Scaffold
| Derivative ID | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted LogP |
| THF-Hex-001 | (Parent Compound) | -4.5 | > 7.0 |
| THF-Hex-002 | Add -OH group to end of chain | -5.1 | 6.5 |
| THF-Hex-003 | Replace C16H33 with C12H25-Phenyl | -6.8 | 6.8 |
| THF-Hex-004 | Add amide group to THF ring | -7.2 | 5.9 |
Emerging Research Areas and Future Perspectives for Furan, 2 Hexadecyltetrahydro
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of substituted tetrahydrofurans is a mature field of organic chemistry, yet the pursuit of more efficient and highly selective methods for producing long-chain alkyl derivatives like 2-hexadecyltetrahydrofuran continues to be an active area of research. A primary focus is on achieving exceptional stereoselectivity, as the three-dimensional arrangement of the substituents on the tetrahydrofuran (B95107) ring can profoundly impact the molecule's biological and material characteristics.
Recent breakthroughs in the stereoselective synthesis of tetrahydrofurans present viable pathways for producing enantiomerically pure 2-hexadecyltetrahydrofuran. mdpi.comsgsaxys.com Methodologies that could be tailored for this specific target molecule include:
Intramolecular SN2 Reactions: This conventional method relies on the cyclization of a precursor molecule that contains both a hydroxyl group and a suitable leaving group. mdpi.com To synthesize 2-hexadecyltetrahydrofuran via this route, a long-chain alcohol with a leaving group at an appropriate position would be required to facilitate the ring-closing step. The main challenge in this approach is the stereocontrolled synthesis of the acyclic precursor.
Lewis Acid-Mediated Cyclizations: The use of Lewis acids to catalyze the cyclization of unsaturated alcohols or epoxides is a potent strategy for constructing tetrahydrofuran rings with high levels of diastereoselectivity. mdpi.com The choice of the Lewis acid catalyst can be critical in dictating the stereochemical outcome of the cyclization.
Palladium-Catalyzed Reactions: Palladium catalysts have been effectively utilized in the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. researchgate.net This approach enables the concurrent formation of a carbon-carbon and a carbon-oxygen bond in a single synthetic operation with excellent diastereoselectivity. Adapting this powerful methodology to incorporate a hexadecyl substituent would represent a novel and important research direction.
Rhodium-Catalyzed Hydroformylation: A recently reported two-step protocol for the synthesis of anti-2,4-disubstituted tetrahydrofurans employs a rhodium-catalyzed hydroformylation of 5-aryl-2,3-dihydrofurans. scilit.com Although this method has been demonstrated for aryl-substituted systems, investigating its applicability to alkyl-substituted dihydrofurans could unveil new synthetic routes to 2-hexadecyltetrahydrofuran.
Table 1: Comparison of Stereoselective Synthetic Methods for Tetrahydrofurans
| Synthetic Method | Key Features | Potential for 2-Hexadecyltetrahydrofuran Synthesis | Key Challenges |
|---|---|---|---|
| Intramolecular SN2 Reactions | Classical, reliable methodology. | Applicable with an appropriately designed long-chain precursor. | The synthesis of the stereodefined acyclic precursor can be complex. |
| Lewis Acid-Mediated Cyclizations | Can achieve high diastereoselectivity. | Offers the potential for a high degree of control over the stereocenters. | Requires optimization of the Lewis acid and reaction conditions for the long-chain substrate. |
| Palladium-Catalyzed Reactions | Forms both C-C and C-O bonds in a single step. | An efficient method for the construction of complex tetrahydrofurans. | The catalytic system would need to be adapted for a long alkyl chain instead of an aryl group. |
| Rhodium-Catalyzed Hydroformylation | High regio- and diastereoselectivity. | Has the potential for the synthesis of specific isomers of the target compound. | Currently limited to the reported substituent types and would require adaptation for alkyl groups. |
Exploration of Bio-inspired Synthesis and Biocatalysis
The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, with a pronounced shift towards the utilization of renewable resources and biocatalytic transformations. thieme-connect.comnih.gov For "Furan, 2-hexadecyltetrahydro-", this paradigm shift encourages the exploration of bio-inspired synthetic strategies and the application of enzymes to catalyze its formation.
Although the direct biocatalytic synthesis of 2-hexadecyltetrahydrofuran has not been documented, several promising avenues of research are emerging:
Lipase-Catalyzed Reactions: Lipases are remarkably versatile enzymes that have been successfully employed to catalyze the synthesis of a variety of furan (B31954) derivatives. mdpi.comscilit.com For example, the immobilized lipase (B570770) Novozym 435 has been utilized in the synthesis of tetrasubstituted furans. mdpi.comscilit.com Future research could investigate the use of lipases for the esterification of a long-chain fatty acid with a suitable tetrahydrofuran alcohol precursor. Alternatively, lipases could be used for the kinetic resolution of a racemic mixture of 2-hexadecyltetrahydrofuran to yield enantiomerically pure forms. nih.gov
Synthesis from Bio-based Feedstocks: The furan ring is a fundamental structural motif present in many bio-based platform chemicals that are derived from the dehydration of sugars, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com There is a significant research effort focused on the conversion of these platform molecules into a diverse array of value-added derivatives. nih.gov A potential bio-inspired synthetic route to 2-hexadecyltetrahydrofuran could involve the catalytic upgrading of furfural or HMF, followed by the introduction of the hexadecyl chain and subsequent hydrogenation of the furan ring.
Microbial Biotransformation: Microorganisms are endowed with a vast and diverse enzymatic machinery capable of carrying out complex chemical transformations. nih.govbioline.org.brnmb-journal.com Screening various microbial strains for their ability to convert a precursor molecule, such as a long-chain unsaturated alcohol or a furan derivative, into 2-hexadecyltetrahydrofuran could pave the way for novel and sustainable synthetic methodologies. hyphadiscovery.com This approach has proven successful in the synthesis of other intricate molecules. hyphadiscovery.com
The development of bio-inspired and biocatalytic routes to 2-hexadecyltetrahydrofuran would not only offer significant environmental advantages but could also provide access to novel stereoisomers that are challenging to obtain through conventional chemical synthesis.
Advanced Materials Science Applications
The amphiphilic character of "Furan, 2-hexadecyltetrahydro-", with its hydrophilic tetrahydrofuran headgroup and its long, hydrophobic hexadecyl tail, points to a wide spectrum of potential applications in the field of materials science. d-nb.infowiley.com While specific research on this particular compound is still in its nascent stages, its structural attributes allow for well-founded speculation regarding its future utility in advanced materials.
Surfactants and Emulsifiers: The molecular structure of 2-hexadecyltetrahydrofuran is analogous to that of many conventional surfactants used in the stabilization of emulsions and the formulation of detergents. walisongo.ac.id The long alkyl chain imparts the necessary hydrophobicity to interact with nonpolar substances, while the tetrahydrofuran ring provides a degree of polarity. Investigations into the critical micelle concentration (CMC) and surface tension-reducing properties of 2-hexadecyltetrahydrofuran could establish its potential as a novel bio-based surfactant. acs.org
Self-Assembling Materials: Amphiphilic molecules have the intrinsic ability to self-assemble in solution, forming a variety of ordered nanostructures such as micelles, vesicles, and liquid crystals. mdpi.comdiva-portal.orgnih.gov The specific morphology of these assemblies is governed by the delicate balance between the hydrophilic and hydrophobic segments of the molecule. The long hexadecyl chain in 2-hexadecyltetrahydrofuran would likely drive the formation of well-defined, ordered structures. These self-assembled systems could find applications in areas such as drug delivery, nanotechnology, and the development of "smart" materials that respond to external stimuli.
Hydrophobic Coatings and Additives: The long, saturated alkyl chain of 2-hexadecyltetrahydrofuran makes it an excellent candidate for the creation of water-repellent surfaces. It could potentially be incorporated into polymer matrices or applied directly to surfaces to generate hydrophobic coatings. Furthermore, its incorporation as an additive in polymers could be used to modify their physical properties, for instance, by acting as a plasticizer or by altering the polymer's thermal characteristics. wiley.com
Future research in this domain will necessitate the synthesis of sufficient quantities of 2-hexadecyltetrahydrofuran to facilitate a thorough characterization of its material properties. Detailed studies on its self-assembly behavior, its efficacy as a surfactant, and its compatibility with various polymer systems will be paramount to unlocking its full potential in the realm of materials science.
Interdisciplinary Research with Environmental Monitoring and Remediation
The extensive use of furan and its derivatives has resulted in their detection in various environmental matrices. pnas.org This underscores the need for the development of highly sensitive analytical methods for their detection and effective strategies for their remediation. While there is a lack of specific research on the environmental fate of "Furan, 2-hexadecyltetrahydro-", existing knowledge about related compounds can serve as a guide for future investigations.
Environmental Monitoring: The detection and quantification of furan derivatives in environmental samples are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netnih.gov The development of specific and validated analytical methods for the quantification of 2-hexadecyltetrahydrofuran in soil, water, and air will be essential for assessing its potential environmental impact. This will require the synthesis of analytical standards and the optimization of extraction and detection protocols. eurofinsus.com
Biomarker Potential: Certain long-chain organic molecules can function as biomarkers, providing valuable information about specific biological or industrial processes. An investigation into the potential natural occurrence of 2-hexadecyltetrahydrofuran or its formation as a byproduct of industrial activities could reveal its utility as a specific biomarker.
Bioremediation: Microbial degradation represents a key mechanism for the removal of organic pollutants from the environment. Several microorganisms have been identified that are capable of degrading tetrahydrofuran and other furan derivatives. asm.orgfrontiersin.org Research into the biodegradability of 2-hexadecyltetrahydrofuran is crucial for understanding its persistence in the environment. It is plausible that the long alkyl chain could influence its bioavailability and the rate of its microbial degradation. Future studies could focus on the isolation of microbial consortia capable of mineralizing this compound and the elucidation of the enzymatic pathways involved. nih.gov
Remediation Technologies: For environments contaminated with furan derivatives, a range of remediation technologies are being actively explored. These include bioremediation, as previously mentioned, as well as advanced oxidation processes and adsorption onto porous materials. mdpi.comresearchgate.net Should "Furan, 2-hexadecyltetrahydro-" be identified as a persistent environmental pollutant, research into its removal using these advanced technologies would be highly warranted.
Interdisciplinary research that integrates analytical chemistry, environmental microbiology, and materials science will be indispensable for a comprehensive understanding and mitigation of the potential environmental impact of "Furan, 2-hexadecyltetrahydro-" and for harnessing its unique properties for environmental applications.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-hexadecyltetrahydrofuran with high purity, and how can experimental parameters be optimized?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of the corresponding furan derivative or alkylation reactions under inert conditions. Key variables include:
- Catalyst selection : Palladium-on-carbon or Raney nickel for hydrogenation .
- Solvent systems : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize side reactions .
- Temperature control : Maintain 40–60°C for optimal reaction kinetics .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing 2-hexadecyltetrahydrofuran, and how should data interpretation be standardized?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm alkyl chain integration and furan ring saturation. Compare chemical shifts with reference databases (e.g., NIST Chemistry WebBook) .
- IR spectroscopy : Identify C-O-C (1120–1220 cm) and alkyl C-H stretches (2850–2960 cm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 296.3) and fragmentation patterns .
- Standardization : Calibrate instruments using certified standards and document solvent effects to ensure reproducibility .
Q. What are the recommended storage conditions to maintain the stability of 2-hexadecyltetrahydrofuran in laboratory settings?
- Methodological Answer :
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
- Inert atmosphere : Use argon or nitrogen to avoid oxidation .
- Compatibility : Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO, KMnO) .
- Monitoring : Perform periodic GC-MS analysis to detect decomposition products .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity and electronic properties of 2-hexadecyltetrahydrofuran?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in hexane or ethanol) to assess conformational stability .
- Reactivity prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Validation : Cross-check computational results with experimental kinetics data (e.g., Arrhenius plots) .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) of 2-hexadecyltetrahydrofuran across studies?
- Methodological Answer :
- Comparative analysis : Replicate experiments using identical purity grades (≥98%) and solvent systems (e.g., ethanol vs. DMSO) .
- Error source identification : Quantify batch-to-batch variability in alkyl chain length (via GC-MS) and crystallinity (via XRD) .
- Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies .
Q. What experimental strategies elucidate the reaction mechanisms of 2-hexadecyltetrahydrofuran in complex catalytic systems?
- Methodological Answer :
- Isotopic labeling : Use C-labeled analogs to track carbon migration in ring-opening reactions .
- Kinetic profiling : Conduct time-resolved in-situ FTIR or Raman spectroscopy to detect intermediates .
- Catalyst characterization : Perform XPS or TEM on spent catalysts to identify active sites .
- Mechanistic modeling : Develop microkinetic models integrating activation energies and turnover frequencies .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
